Methyl 3-pyrimidin-5-ylprop-2-enoate
Description
Methyl 3-pyrimidin-5-ylprop-2-enoate is a methyl ester derivative featuring a conjugated α,β-unsaturated ester backbone linked to a pyrimidin-5-yl substituent. Its structure combines a reactive enoate moiety with a pyrimidine heterocycle, a motif common in pharmaceuticals, agrochemicals, and organic synthesis intermediates. The compound’s reactivity is influenced by the electron-deficient pyrimidine ring and the electrophilic α,β-unsaturated ester system, making it a candidate for nucleophilic addition or cycloaddition reactions.
Properties
CAS No. |
224776-14-1; 866621-24-1 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.164 |
IUPAC Name |
methyl 3-pyrimidin-5-ylprop-2-enoate |
InChI |
InChI=1S/C8H8N2O2/c1-12-8(11)3-2-7-4-9-6-10-5-7/h2-6H,1H3 |
InChI Key |
XGHMTMQOSKKDGC-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CC1=CN=CN=C1 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Methyl 3-pyrimidin-5-ylprop-2-enoate shares functional groups with several esters and heterocyclic compounds:
- Methyl Salicylate: A simple aromatic ester with analgesic properties. Unlike this compound, methyl salicylate lacks an α,β-unsaturated system and a nitrogen-rich heterocycle, resulting in lower electrophilicity and distinct biological activity .
- Methyl Acrylate : An α,β-unsaturated ester without heterocyclic substitution. Its reactivity in polymerization and Michael additions is well-documented, but the absence of a pyrimidine group limits its application in medicinal chemistry.
- Pyrimidine Derivatives: Compounds like 5-fluorouracil or pyrimethamine incorporate pyrimidine rings but lack the ester functionality, emphasizing the unique hybrid nature of this compound.
Physicochemical Properties
A hypothetical comparison of key properties is outlined below, leveraging data from methyl esters and pyrimidine-containing compounds in the evidence:
Computational and Crystallographic Insights
Density functional theory (DFT) studies, as described in Becke’s work , could predict thermochemical properties (e.g., bond dissociation energies) and electronic structure. Crystallographic refinement tools like SHELXL might resolve its solid-state conformation, critical for understanding intermolecular interactions.
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